2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]ethanethioamide
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Overview
Description
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities and can interact with a variety of biological targets .
Mode of Action
Without specific information on “2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]ethanethioamide”, it’s challenging to detail its mode of action. Generally, thiazole derivatives can interact with their targets in a variety of ways, including binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating protein function .
Biochemical Pathways
Thiazole derivatives have been found to impact a range of biochemical pathways, depending on their specific targets .
Biochemical Analysis
Biochemical Properties
2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]ethanethioamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives are known to exhibit antimicrobial and anticancer activities by interacting with bacterial lipids and cancer cell receptors . The specific interactions of this compound with these biomolecules involve binding to active sites and inhibiting or activating enzymatic functions .
Cellular Effects
This compound affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression . Additionally, this compound may affect the expression of genes involved in cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Thiazole derivatives can bind to specific receptors or enzymes, leading to the inhibition of their activity . This compound may also activate certain signaling pathways that result in altered gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can remain stable under specific conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound may result in sustained cellular responses or adaptation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity . At higher doses, it may cause toxic or adverse effects, including organ damage or systemic toxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . This compound may affect metabolic flux and alter the levels of specific metabolites, contributing to its biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its overall efficacy and toxicity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. Targeting signals or post-translational modifications may direct this compound to specific compartments or organelles within the cell . This localization is essential for its interaction with target biomolecules and subsequent biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]ethanethioamide typically involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form the intermediate 4-(4-methylphenyl)-1,3-thiazol-2-amine. This intermediate is then reacted with ethanethioamide under specific conditions to yield the final product .
Industrial Production Methods
the synthesis process can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]ethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]ethanethioamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]ethanethioamide
- 2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]ethanethioamide
- 2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]ethanethioamide
Uniqueness
2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]ethanethioamide is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties. This structural feature influences the compound’s reactivity and interaction with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanethioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S2/c1-8-2-4-9(5-3-8)10-7-16-12(14-10)6-11(13)15/h2-5,7H,6H2,1H3,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNXSOIJPOGOIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)CC(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.